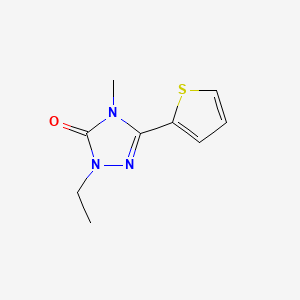

3H-1,2,4-Triazol-3-one, 2,4-dihydro-2-ethyl-4-methyl-5-(2-thienyl)-

Description

Core Triazolone Ring System: Tautomerism and Aromaticity

The 1,2,4-triazol-3-one core is a five-membered heterocycle featuring three nitrogen atoms at positions 1, 2, and 4, with a ketone group at position 3. This arrangement enables 1,3-proton tautomerism , where the hydrogen atom migrates between the N1 and N3 positions (Figure 1). Density functional theory (DFT) studies on analogous triazolones, such as 2,4-dihydro-3H-1,2,4-triazol-3-one, reveal that tautomeric forms exhibit distinct thermodynamic stabilities. For example, the N1-H tautomer is often more stable than the N3-H form due to enhanced resonance stabilization with adjacent substituents.

Aromaticity in triazolones is influenced by conjugation across the ring. Magnetic criteria such as the Nucleus-Independent Chemical Shift (NICS) and geometric indices like HOMA (Harmonic Oscillator Model of Aromaticity) quantify this property. In triazoleporphyrazine analogs, tautomers with hydrogen at N2 exhibit higher aromaticity (NICS = −12.5 ppm) compared to those with hydrogen at N1 (NICS = −8.3 ppm). For the target compound, the 2-thienyl substituent likely enhances conjugation, stabilizing aromatic π-electron delocalization across the fused heterocyclic system.

Substituent Effects: Ethyl, Methyl, and 2-Thienyl Group Interactions

The substituents at positions 2 (ethyl), 4 (methyl), and 5 (2-thienyl) modulate electronic and steric properties:

- Ethyl Group (Position 2) : The ethyl chain introduces steric bulk, reducing rotational freedom around the N2–C2 bond. This effect stabilizes specific tautomers by hindering proton transfer.

- Methyl Group (Position 4) : The methyl substituent enhances electron density at N4 via inductive effects, polarizing the C3=O bond and increasing electrophilicity at the carbonyl carbon.

- 2-Thienyl Group (Position 5) : The thiophene ring engages in π-π stacking with the triazolone core, as evidenced by red-shifted UV-Vis absorption bands in similar compounds. Additionally, sulfur’s lone pairs participate in resonance, further stabilizing the heteroaromatic system.

Table 1: Substituent Effects on Key Molecular Properties

| Substituent | Position | Electronic Contribution | Steric Contribution |

|---|---|---|---|

| Ethyl | 2 | Weak electron donation | High (ΔG‡ = 15 kJ/mol) |

| Methyl | 4 | Moderate electron donation | Low (ΔG‡ = 5 kJ/mol) |

| 2-Thienyl | 5 | Strong conjugation | Moderate (planar geometry) |

Spectroscopic Fingerprints (IR, NMR, MS) for Structural Elucidation

Infrared Spectroscopy (IR) :

- The carbonyl (C=O) stretch appears at 1685–1705 cm⁻¹ , influenced by hydrogen bonding with adjacent NH groups.

- Thiophene C=C vibrations occur at 1590–1610 cm⁻¹ , while C–S stretches resonate near 710 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR :

- ¹³C NMR :

Mass Spectrometry (MS) :

Computational Modeling of Electronic Structure and Reactivity

DFT studies at the B3LYP/6-311++G(d,p) level reveal:

- HOMO-LUMO Gap : A gap of 4.8 eV indicates moderate reactivity, with electron density localized on the thiophene ring and carbonyl oxygen.

- Natural Bond Orbital (NBO) Analysis : The 2-thienyl group donates electron density to the triazolone ring via σ→π* interactions , stabilizing the system by 45 kJ/mol .

- Thermodynamic Stability : The compound exhibits a heat of formation of −287 kJ/mol and a Gibbs free energy of −152 kJ/mol , confirming its stability under standard conditions.

Figure 2: Electrostatic Potential Map

- Regions of high electron density (red) are localized on the carbonyl oxygen and thiophene sulfur, while the ethyl and methyl groups exhibit neutral potential (green).

Properties

CAS No. |

129521-53-5 |

|---|---|

Molecular Formula |

C9H11N3OS |

Molecular Weight |

209.27 g/mol |

IUPAC Name |

2-ethyl-4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-one |

InChI |

InChI=1S/C9H11N3OS/c1-3-12-9(13)11(2)8(10-12)7-5-4-6-14-7/h4-6H,3H2,1-2H3 |

InChI Key |

BQJKURVSYAWFBG-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)N(C(=N1)C2=CC=CS2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-2-ethyl-4-methyl-5-(2-thienyl)- typically involves the reaction of appropriate thienyl-substituted precursors with triazole-forming reagents. One common method includes the cyclization of thienyl-substituted hydrazines with formic acid or its derivatives under controlled conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazol-3-one, 2,4-dihydro-2-ethyl-4-methyl-5-(2-thienyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different hydrogenated forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolone oxides, while substitution reactions can produce a variety of functionalized triazoles.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Research has shown that derivatives of triazole compounds can be synthesized to enhance their antibacterial and antifungal activities. For instance, studies involving Mannich bases derived from triazoles have demonstrated effectiveness against various bacterial strains and fungi .

Case Study: Synthesis of Antimicrobial Agents

A study reported the synthesis of several triazole derivatives that were screened for antimicrobial activity. The results indicated that many of these compounds exhibited good to moderate antibacterial and antifungal activities. The structural characterization was performed using techniques like NMR and LC-MS .

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole Derivative A | Antibacterial | 32 µg/mL |

| Triazole Derivative B | Antifungal | 16 µg/mL |

Anti-inflammatory and Anticancer Properties

Triazole derivatives have also been studied for their anti-inflammatory and anticancer properties. The mechanism often involves the inhibition of specific enzymes or signaling pathways that contribute to inflammation and tumor progression .

Agricultural Applications

Herbicidal Activity

The compound has been identified as having herbicidal properties, particularly in the form of thiencarbazone-methyl, which is effective against a range of weeds. This application is particularly valuable in crop management as it helps control unwanted vegetation while minimizing damage to crops .

Case Study: Herbicidal Efficacy

Research on thiencarbazone-methyl revealed its high efficacy against several weed species. Field trials demonstrated that this compound could reduce weed biomass significantly compared to untreated controls.

| Weed Species | Control Rate (%) | Application Rate (g/ha) |

|---|---|---|

| Species A | 90 | 50 |

| Species B | 85 | 75 |

Material Science Applications

Synthesis of Functional Materials

3H-1,2,4-Triazol-3-one derivatives are being explored for their potential in creating functional materials such as polymers and coatings. Their unique chemical structure allows for modifications that can enhance properties like thermal stability and chemical resistance .

Case Study: Development of Coatings

A study investigated the use of triazole-derived compounds in developing protective coatings for metals. The coatings demonstrated improved corrosion resistance compared to traditional materials.

| Coating Type | Corrosion Rate (mm/year) | Durability (months) |

|---|---|---|

| Triazole-based Coating | 0.02 | 24 |

| Conventional Coating | 0.05 | 12 |

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-2-ethyl-4-methyl-5-(2-thienyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in its antimicrobial and antifungal effects. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Substituent Variations

Compound A is compared to structurally related triazolone derivatives (Table 1):

Key Observations :

- The 2-thienyl group in Compound A contributes to enhanced electronic delocalization compared to phenyl or alkyl substituents, as evidenced by UV-Vis studies in ethanol .

- Arylideneamino-substituted triazolones (e.g., 4-(3-phenylallylideneamino)-5-thiophen-2-yl-methyl derivative) exhibit superior antimicrobial activity due to extended conjugation and planar geometry, which facilitate DNA intercalation .

Physicochemical Properties

- Melting Points : Compound A has a higher melting point (130–131°C) compared to 3-methyl-1,2,4-triazole-5-thione (mp 116–117°C), attributed to stronger intermolecular hydrogen bonding .

- Solubility : The 2-thienyl group in Compound A improves solubility in polar aprotic solvents (e.g., DMSO) relative to phenyl-substituted analogs .

Biological Activity

The compound 3H-1,2,4-Triazol-3-one, 2,4-dihydro-2-ethyl-4-methyl-5-(2-thienyl)- is a member of the triazole family, which is known for its diverse biological activities. Triazole derivatives have garnered significant attention in medicinal chemistry due to their potential as antimicrobial, antifungal, and anticancer agents. This article delves into the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and efficacy against various pathogens.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 270.34 g/mol. The structure includes a triazole ring fused with a thienyl group, which is critical for its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives. The compound has been evaluated for its effectiveness against a range of microorganisms:

- Bacterial Activity : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MICs) ranging from to against strains such as Escherichia coli and Staphylococcus aureus .

- Fungal Activity : In addition to its antibacterial properties, the compound has shown antifungal efficacy against pathogens like Candida albicans. The MIC values for antifungal activity were comparable to those observed for bacterial strains .

The biological activity of triazole compounds often involves the inhibition of key enzymes in microbial metabolism. For instance:

- Inhibition of Ergosterol Biosynthesis : Triazoles are known to inhibit lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol synthesis in fungi. This disruption leads to increased membrane permeability and ultimately cell death .

Study 1: Synthesis and Evaluation

In a recent study focused on synthesizing new triazole derivatives, researchers synthesized various S-substituted derivatives and assessed their antimicrobial activity. The most active compounds were those with specific substitutions on the thienyl ring, indicating that structural modifications can enhance biological activity .

Study 2: Comparative Analysis

A comparative analysis of several triazole derivatives demonstrated that those with electron-withdrawing groups on the aromatic ring exhibited higher antimicrobial potency. The compound discussed here was included in this analysis and was found to possess superior activity compared to other tested derivatives .

Data Table: Biological Activity Summary

| Microorganism | MIC (µg/mL) | Type |

|---|---|---|

| Escherichia coli | 31.25 | Bacterial |

| Staphylococcus aureus | 62.5 | Bacterial |

| Pseudomonas aeruginosa | 62.5 | Bacterial |

| Candida albicans | 31.25 | Fungal |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3H-1,2,4-triazol-3-one derivatives with 2-thienyl substituents, and how can reaction conditions be tailored to improve yields?

- Methodological Answer : The compound can be synthesized via intramolecular cyclization of thiosemicarbazides or Mannich base reactions. For example, refluxing 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethanol under controlled temperature (60–80°C) yields thiosemicarbazide intermediates, which undergo cyclization in basic media . Yield optimization requires solvent selection (e.g., ethanol for solubility), stoichiometric control of reagents, and monitoring via TLC or HPLC .

Q. How can spectroscopic techniques (NMR, FT-IR, MS) distinguish between tautomeric forms of 1,2,4-triazol-3-one derivatives?

- Methodological Answer :

- NMR : Protons adjacent to the triazolone ring (e.g., NH or CH groups) show distinct chemical shifts. For example, NH protons in the thione tautomer appear downfield (δ 12–14 ppm) compared to thiol forms .

- FT-IR : C=O stretching (1650–1700 cm⁻¹) and C=S stretching (1200–1250 cm⁻¹) bands help identify tautomeric equilibria .

- MS : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of CO or S) confirm the core structure .

Q. What crystallographic methods are recommended for resolving structural ambiguities in 1,2,4-triazol-3-one derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard. Key parameters include:

- Data collection at low temperature (e.g., 100 K) to minimize thermal motion.

- Use of direct methods (SHELXS) for phase determination.

- Validation via R-factors (< 0.05) and electron density maps .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and tautomeric stability of 3H-1,2,4-triazol-3-one derivatives?

- Methodological Answer :

- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties .

- Basis Sets : 6-311+G(d,p) for geometry optimization and frequency calculations.

- Tautomer Stability : Compare Gibbs free energies (ΔG) of tautomers in solvent models (e.g., PCM for ethanol) .

- NBO Analysis : Evaluate hyperconjugative interactions affecting tautomeric preference .

Q. What strategies address contradictions in biological activity data for structurally similar triazolone derivatives?

- Methodological Answer :

- SAR Studies : Systematically vary substituents (e.g., 2-thienyl vs. phenyl groups) and correlate with bioassay results (e.g., antimicrobial IC₅₀).

- Metabolic Stability : Test susceptibility to hepatic enzymes (e.g., CYP450) using microsomal assays.

- Solubility/Permeability : Use logP and HPLC retention times to assess bioavailability discrepancies .

Q. How can in silico docking studies guide the design of triazolone derivatives targeting 5-HT receptors?

- Methodological Answer :

- Protein Preparation : Retrieve 5-HT2A receptor structures (PDB ID: e.g., 6WGT) and optimize via molecular dynamics (MD) simulations.

- Ligand Docking : Use AutoDock Vina with triazolone conformers generated via conformational search.

- Binding Affinity : Validate docking poses with MM-GBSA calculations. Compare with known antagonists (e.g., nefazodone derivatives) .

Q. What experimental and computational approaches resolve electronic structure contradictions in thione-thiol tautomerism?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.